![molecular formula C18H19NO2 B5806565 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is a chemical compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. The compound has also been found to induce apoptosis by activating the caspase cascade pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of reactive oxygen species, which can cause cellular damage. Additionally, the compound has been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. It has been found to improve insulin sensitivity and reduce glucose levels in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is its ease of synthesis and purification. The compound can be obtained in good yield and high purity, making it suitable for various lab experiments. However, the compound has some limitations, including its low solubility in water and some organic solvents. This can make it challenging to use in certain experiments, and additional solubilization methods may be required.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one. One area of interest is the potential use of the compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The compound has been shown to possess neuroprotective properties and may have a beneficial effect on cognitive function. Additionally, further studies are needed to understand the mechanism of action of the compound fully and its potential use in combination therapy with other drugs. Finally, the development of novel synthetic methods for the compound may lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion:
This compound is a promising compound with potential applications in various scientific research fields. Its ease of synthesis and purification, along with its pharmacological properties, make it a suitable candidate for further study. Future research may lead to the development of new drugs and therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one involves the condensation of 4-methoxyacetophenone with 2-amino-3-methylbenzophenone in the presence of a base catalyst. The reaction takes place under mild conditions, and the product is obtained in good yield. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use as an antimicrobial agent against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-6-4-5-7-17(13)19-14(2)12-18(20)15-8-10-16(21-3)11-9-15/h4-12,19H,1-3H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWVZNSCGMMRI-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)
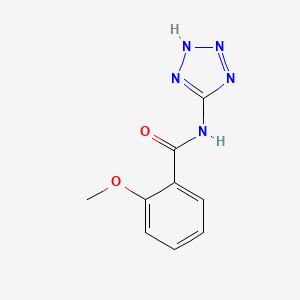
![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)

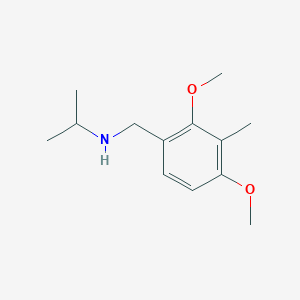
![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)

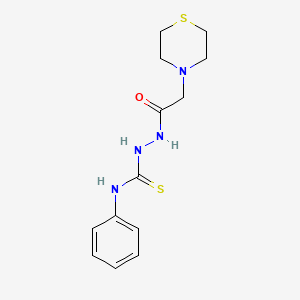
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)
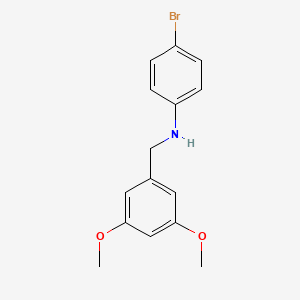
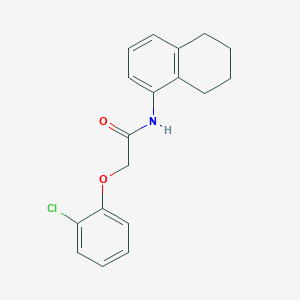
![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)